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Compound of Interest

Compound Name: L-Methionylglycine

Cat. No.: B1674967 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionylglycine (Met-Gly) is a dipeptide composed of L-methionine and glycine.[1] While it

can be chemically synthesized and is used in metabolomics and nutrient absorption studies, its

primary relevance in enzyme kinetics is as a substrate for a specific class of enzymes known

as Methionine Aminopeptidases (MAPs).[1][2] These ubiquitous metalloenzymes play a crucial

role in protein maturation by cleaving the initiator methionine from nascent polypeptide chains.

[3][4] The substrate specificity of MAPs is largely determined by the identity of the amino acid

residue at the second position (P1'), with a strong preference for residues with small side

chains, such as glycine, alanine, and serine. This makes L-methionylglycine a fundamentally

important substrate for studying the activity and inhibition of MAPs, which are targets for the

development of novel therapeutics in oncology and infectious diseases.

Enzymatic Hydrolysis of L-Methionylglycine

The hydrolysis of the peptide bond in L-Methionylglycine is catalyzed by Methionine

Aminopeptidases (EC 3.4.11.18). These enzymes are typically dependent on divalent metal

cations, such as Co²⁺, for activity and are inhibited by metal chelators like EDTA. The reaction

involves the nucleophilic attack of a water molecule, activated by the metal cofactor, on the

carbonyl carbon of the peptide bond, leading to its cleavage and the release of L-methionine

and glycine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1674967?utm_src=pdf-interest
https://www.benchchem.com/product/b1674967?utm_src=pdf-body
https://en.wikipedia.org/wiki/Methionylglycine
https://en.wikipedia.org/wiki/Methionylglycine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2906754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3154147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724148/
https://www.benchchem.com/product/b1674967?utm_src=pdf-body
https://www.benchchem.com/product/b1674967?utm_src=pdf-body
https://www.benchchem.com/product/b1674967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Enzyme Kinetics

L-Methionylglycine serves as a substrate to characterize the kinetic properties of MAPs.

However, studies have consistently shown that MAPs exhibit significantly lower catalytic

efficiency towards dipeptide substrates compared to longer peptides. The catalytic efficiency

(kcat/Km) for dipeptides can be at least 250-fold lower than for tripeptides or longer substrates.

In some cases, the activity towards the dipeptide Met-Gly has been reported as almost

negligible. This suggests that residues beyond the P1' position play a key role in the proper

positioning and efficient hydrolysis of the substrate in the enzyme's active site.

Despite its low reactivity, L-Methionylglycine can still be a useful tool for:

Screening for potent MAP inhibitors: A highly sensitive assay can detect the inhibition of even

the low basal activity.

Investigating the minimal structural requirements for substrate recognition: Comparing the

kinetic parameters of Met-Gly with longer peptides helps to elucidate the role of the P2' and

subsequent residues in catalysis.

Characterizing engineered MAPs: It can be used to assess the impact of mutations in the

active site on substrate specificity.

Data Presentation
The following table summarizes the kinetic parameters for the hydrolysis of a representative

tetrapeptide substrate by a Methionine Aminopeptidase and contrasts it with the observed

activity on the dipeptide L-Methionylglycine. This highlights the preference of the enzyme for

longer peptide chains.
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Substrate Enzyme Km (mM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Met-Gly-Met-

Met

P. furiosus

MAP2
0.9 ± 0.2 38 ± 3

44,275 ±

10,000

L-

Methionylglyc

ine

M.

tuberculosis

MetAP1a &

1c

- -

Almost

negligible

activity

Dipeptide

Substrates

(general)

Human

MetAP2
- -

At least 250-

fold lower

than

tripeptides

Experimental Protocols
Protocol 1: HPLC-Based Assay for Methionine
Aminopeptidase Activity
This protocol is adapted from established methods for determining MAP activity by quantifying

the substrate and product over time using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Materials:

Methionine Aminopeptidase (e.g., recombinant human MetAP2)

L-Methionylglycine substrate

Assay Buffer: 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl₂

Quenching Solution: 10% Trifluoroacetic acid (TFA)

HPLC system with a C18 column (e.g., Vydac C18, 300 Å)

Mobile Phase A: Water with 0.05% TFA
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Mobile Phase B: Acetonitrile with 0.05% TFA

Microcentrifuge tubes

Thermomixer or water bath at 37°C

Procedure:

Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of L-Methionylglycine in

the Assay Buffer. Determine the exact concentration by UV absorbance or other quantitative

methods.

Prepare Enzyme Stock Solution: Prepare a stock solution of Methionine Aminopeptidase in

Assay Buffer. The final concentration in the assay will typically be in the nanomolar range

(e.g., 5-1000 nM), which needs to be optimized depending on the enzyme's activity.

Set up the Reaction: In a microcentrifuge tube, prepare the reaction mixture with a total

volume of 100 µL.

Add Assay Buffer.

Add the L-Methionylglycine stock solution to achieve the desired final concentrations

(e.g., a range from 0.1 to 10 times the expected Km).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the Reaction: Start the reaction by adding the enzyme stock solution to the pre-

warmed reaction mixture. Mix gently.

Incubation: Incubate the reaction at 37°C. For kinetic studies, take time points (e.g., 0, 5, 10,

20, 30 minutes).

Quench the Reaction: At each time point, withdraw an aliquot (e.g., 20 µL) and quench the

reaction by adding it to a tube containing an equal volume of 10% TFA. For the zero-minute

time point, quench immediately after adding the enzyme.

Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 15,000

x g) for 5 minutes to pellet any precipitated protein.
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HPLC Analysis:

Inject the clear supernatant onto the C18 column.

Elute the substrate and products using a linear gradient of Mobile Phase B (e.g., 10-40%

acetonitrile over 18 minutes).

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

Data Analysis:

Identify the peaks corresponding to L-Methionylglycine and the product, L-methionine.

Integrate the peak areas to determine the concentration of product formed at each time

point.

Calculate the initial reaction velocity (v₀) from the linear phase of the product formation

curve.

Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Absorbance-Based Coupled Enzyme Assay
This protocol describes a high-throughput compatible method that couples the production of

methionine to the synthesis of S-adenosyl-L-methionine (SAM), which results in the release of

inorganic phosphate (Pi) that can be detected colorimetrically.

Materials:

Methionine Aminopeptidase

L-Methionylglycine substrate

SAM Synthetase (MetK)

Inorganic Pyrophosphatase

ATP
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Assay Buffer: 50 mM HEPES-NaOH, pH 8.0, 50 mM KCl, 10 mM MgCl₂, 2 mM DTT

Malachite Green/Molybdate reagent for phosphate detection

96-well microplate

Plate reader

Procedure:

Prepare Reagents: Prepare stock solutions of L-Methionylglycine, ATP, MAP, SAM

Synthetase, and Inorganic Pyrophosphatase in the Assay Buffer.

Set up the Reaction: In a 96-well plate, add the following components to each well for a final

volume of 50 µL:

Assay Buffer

L-Methionylglycine at various concentrations.

ATP (e.g., 0.6 mM final concentration).

SAM Synthetase (e.g., 75 nM final concentration).

Inorganic Pyrophosphatase (e.g., 0.1 U/mL final concentration).

Initiate the Reaction: Start the reaction by adding the Methionine Aminopeptidase to each

well.

Incubation: Incubate the plate at 37°C for a fixed period (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop and Develop Color: Stop the reaction and develop the color by adding 50 µL of the

Malachite Green/Molybdate reagent to each well.

Read Absorbance: After a short incubation period (as per the reagent manufacturer's

instructions), read the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
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Data Analysis:

Create a standard curve using known concentrations of phosphate.

Convert the absorbance readings to the concentration of phosphate produced.

Since one mole of methionine produces three moles of phosphate in this coupled reaction,

calculate the concentration of methionine produced.

Determine the kinetic parameters (Km and Vmax) by plotting reaction velocities against

substrate concentrations.
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Caption: N-Terminal Methionine Processing Pathway.
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Caption: Experimental Workflow for HPLC-Based MAP Assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1674967?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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